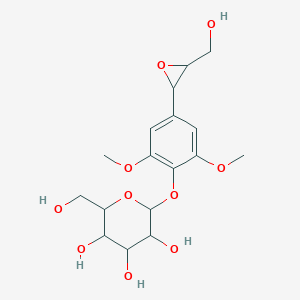
Sargentol
概要
説明
準備方法
Sargentol is typically extracted from the stem of Sargentodoxa cuneata. The extraction process involves several steps, including solvent extraction, purification, and characterization using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS)
化学反応の分析
Sargentol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions of this compound are less documented, but it can potentially undergo reduction under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include hydrogen peroxide, sodium azide, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Sargentol has a wide range of scientific research applications, including:
作用機序
Sargentol exerts its effects through several molecular targets and pathways:
Antioxidant Activity: This compound inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress in cells.
Anti-inflammatory Activity: It interacts with proteins such as Toll-like receptor 2 (TLR2) and inducible nitric oxide synthase (iNOS), reducing inflammation.
Neuroprotection: This compound enhances cell viability and protects against neurotoxic agents like hydrogen peroxide and rotenone.
類似化合物との比較
Sargentol is unique due to its specific combination of biological activities. Similar compounds include other phenylpropanoid glycosides isolated from Sargentodoxa cuneata, such as:
- Syringin
- Eleutheroside E
- Coniferin
These compounds share some biological activities with this compound but differ in their specific molecular structures and effects .
生物活性
Sargentol, a phenylpropanoid compound isolated from the fruits of Syringa vulgaris, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Isolation
This compound is derived from the Syringa vulgaris plant, commonly known as lilac. Its chemical structure is characterized by a phenylpropanoid backbone, which is known for various biological activities. The compound can be extracted through methods such as solvent extraction and chromatographic techniques.
Pharmacological Activities
This compound exhibits a range of biological activities that contribute to its therapeutic potential. The following table summarizes key pharmacological effects reported in various studies:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : this compound enhances the activity of antioxidant enzymes, thereby reducing oxidative stress in cells. This action is crucial for protecting tissues from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Pathway : The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and preventing the activation of the NF-κB signaling pathway. This results in decreased inflammation in various models .
- Antitumor Activity : this compound induces apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins, leading to cell cycle arrest at the G0/G1 phase . In vivo studies have shown significant tumor inhibition rates in animal models treated with this compound .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : A study investigated the effects of this compound on human cervical cancer cells (HeLa) and breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent .
- Inflammatory Models : In a murine model of inflammation, this compound was shown to significantly reduce levels of inflammatory markers and improve overall tissue health by modulating immune responses .
- Neuroprotection : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, highlighting its potential application in neurodegenerative diseases .
特性
IUPAC Name |
2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-23-8-3-7(15-11(6-19)25-15)4-9(24-2)16(8)27-17-14(22)13(21)12(20)10(5-18)26-17/h3-4,10-15,17-22H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRIBPSKHRJWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(O3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















